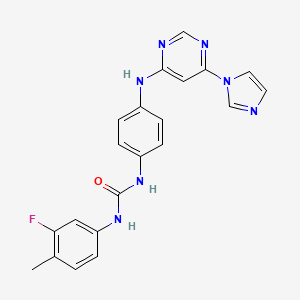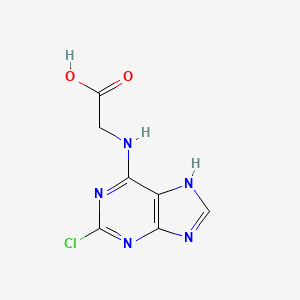
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FT011, and it is a member of the thiochromene family of compounds. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide is not fully understood. However, it has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This modulation may contribute to the neuroprotective effects of the compound.
Biochemical and physiological effects:
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. It may also have potential applications in the treatment of cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide in lab experiments is its potential neuroprotective effects. This compound may be useful in studying the mechanisms of neurodegenerative diseases and developing new treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide. One area of interest is the development of new treatments for neurodegenerative diseases based on the neuroprotective effects of this compound. Another area of interest is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide involves the reaction of 6-fluoro-3,4-dihydro-2H-thiochromen-4-one with chloroacetyl chloride in the presence of triethylamine. This reaction yields 2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide as a white solid with a melting point of 183-186°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-6-11(15)14-9-3-4-18(16,17)10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUNXFMYZOWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1NC(=O)CCl)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)





![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)

![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)
![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)